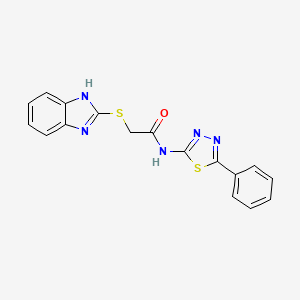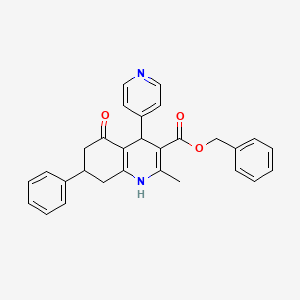![molecular formula C18H15N3O4 B5028735 1-[6-(benzyloxy)-7-methyl-3-oxido-6H-[1,2,5]oxadiazolo[3,4-e]indol-8-yl]ethanone](/img/structure/B5028735.png)
1-[6-(benzyloxy)-7-methyl-3-oxido-6H-[1,2,5]oxadiazolo[3,4-e]indol-8-yl]ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[6-(benzyloxy)-7-methyl-3-oxido-6H-[1,2,5]oxadiazolo[3,4-e]indol-8-yl]ethanone is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a heterocyclic organic compound that contains nitrogen and oxygen atoms in its structure.
Mécanisme D'action
The mechanism of action of 1-[6-(benzyloxy)-7-methyl-3-oxido-6H-[1,2,5]oxadiazolo[3,4-e]indol-8-yl]ethanone is not fully understood. However, studies have suggested that this compound can induce apoptosis in cancer cells by activating the caspase pathway. This compound has also been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division.
Biochemical and Physiological Effects:
1-[6-(benzyloxy)-7-methyl-3-oxido-6H-[1,2,5]oxadiazolo[3,4-e]indol-8-yl]ethanone has been shown to have several biochemical and physiological effects. In vitro studies have shown that this compound can induce apoptosis in cancer cells, inhibit the activity of topoisomerase II, and disrupt the microtubule network in cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-[6-(benzyloxy)-7-methyl-3-oxido-6H-[1,2,5]oxadiazolo[3,4-e]indol-8-yl]ethanone in lab experiments is its potential as an anticancer agent. This compound has shown promising results in inducing apoptosis in cancer cells, making it a valuable tool for studying cancer treatment.
However, one of the limitations of using this compound in lab experiments is its low yield in the synthesis process. This can make it difficult to obtain sufficient quantities of the compound for experiments.
Orientations Futures
There are several future directions for research on 1-[6-(benzyloxy)-7-methyl-3-oxido-6H-[1,2,5]oxadiazolo[3,4-e]indol-8-yl]ethanone. One direction is to study the potential of this compound as an anticancer agent in vivo. Another direction is to study the potential of this compound as a hole-transporting material in OLEDs. Further research is also needed to fully understand the mechanism of action of this compound and its potential applications in other fields of research.
Méthodes De Synthèse
The synthesis of 1-[6-(benzyloxy)-7-methyl-3-oxido-6H-[1,2,5]oxadiazolo[3,4-e]indol-8-yl]ethanone involves the reaction of 2-(benzyloxy)-1-methyl-1H-indole-3-carbaldehyde with N-methyl-N-nitroso-p-toluenesulfonamide (MNPTS) in the presence of a catalyst such as copper(II) triflate. The reaction proceeds through a cycloaddition reaction to form the oxadiazole ring in the structure. The yield of this synthesis method is reported to be around 50%.
Applications De Recherche Scientifique
1-[6-(benzyloxy)-7-methyl-3-oxido-6H-[1,2,5]oxadiazolo[3,4-e]indol-8-yl]ethanone has potential applications in various scientific research fields. One of the main applications is in the field of medicinal chemistry, where this compound has been studied for its potential as an anticancer agent. Studies have shown that this compound can induce apoptosis in cancer cells, making it a promising candidate for cancer treatment.
Another application of this compound is in the field of organic electronics, where it has been studied for its potential as a hole-transporting material in organic light-emitting diodes (OLEDs). This compound has shown good thermal stability and high hole mobility, making it a promising candidate for use in OLEDs.
Propriétés
Formule moléculaire |
C18H15N3O4 |
|---|---|
Poids moléculaire |
337.3 g/mol |
Nom IUPAC |
1-(7-methyl-3-oxido-6-phenylmethoxypyrrolo[2,3-g][2,1,3]benzoxadiazol-3-ium-8-yl)ethanone |
InChI |
InChI=1S/C18H15N3O4/c1-11-16(12(2)22)17-14(8-9-15-18(17)19-25-21(15)23)20(11)24-10-13-6-4-3-5-7-13/h3-9H,10H2,1-2H3 |
Clé InChI |
VBKCSOATXSGXKJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C2=C(N1OCC3=CC=CC=C3)C=CC4=[N+](ON=C42)[O-])C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[5-(4-fluorophenyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazole hydrobromide](/img/structure/B5028653.png)

![1-(4-methylphenyl)-3-{[3-(4-morpholinyl)propyl]amino}-2,5-pyrrolidinedione](/img/structure/B5028668.png)

![N-({[5-(1,3-benzoxazol-2-yl)-2-chlorophenyl]amino}carbonothioyl)-4-ethoxy-3-nitrobenzamide](/img/structure/B5028676.png)
![2-[3-(1-allyl-1H-pyrazol-3-yl)phenyl]-3-chloropyridine](/img/structure/B5028685.png)


![1-(4-chlorophenyl)-3-[(3-methylphenyl)amino]-2,5-pyrrolidinedione](/img/structure/B5028713.png)

![5-[3-(4-fluorobenzyl)-1,2,4-oxadiazol-5-yl]-N-[(5-methyl-3-isoxazolyl)methyl]-2-pyridinamine](/img/structure/B5028719.png)

![1-{[1-(2-chloro-6-fluorobenzyl)-4-piperidinyl]carbonyl}indoline](/img/structure/B5028749.png)
![N-[3-(aminocarbonyl)-6-ethyl-4,5,6,7-tetrahydro-1-benzothien-2-yl]-2-(3,4-dichlorophenyl)-4-quinolinecarboxamide](/img/structure/B5028756.png)